Chemical Profile and Synthetic Utility of 6-Nitro-4-hydroxy-2-quinolone
Chemical Profile and Synthetic Utility of 6-Nitro-4-hydroxy-2-quinolone
Topic: 6-Nitro-4-hydroxy-2-quinolone: Chemical Profile, Synthesis, and Pharmacological Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Scientists
A Critical Intermediate in NMDA Receptor Modulation and Heterocyclic Chemistry
Executive Summary
6-Nitro-4-hydroxy-2-quinolone (C₉H₆N₂O₄) represents a pivotal scaffold in medicinal chemistry, functioning primarily as a bioisostere for kynurenic acid. Its significance lies in its ability to modulate the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Unlike simple quinolones, the C6-nitro substitution dramatically alters the physicochemical profile, specifically lowering the pKa of the 4-hydroxyl group, thereby facilitating anionic binding interactions at physiological pH. This guide details its physicochemical properties, validated synthetic routes, and structural characterization, providing a robust reference for drug development workflows.
Physicochemical Profile
The molecular identity of 6-nitro-4-hydroxy-2-quinolone is defined by its tautomeric equilibrium and acidity. In solution (particularly DMSO), it exists in rapid equilibrium between the 4-hydroxy-2-quinolone and quinoline-2,4-dione forms, though the hydroxy-quinolone tautomer is generally favored in binding interactions due to aromatization energy.
Table 1: Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | 4-hydroxy-6-nitroquinolin-2(1H)-one | Alternate: 6-nitro-2,4-dihydroxyquinoline |
| CAS Number | 15307-86-5 | Verify isomer specificity (vs. 3-nitro or 8-nitro) |
| Molecular Formula | C₉H₆N₂O₄ | |
| Molecular Weight | 206.16 g/mol | Exact Mass: 206.0328 |
| Appearance | Yellow to Ochre Powder | Nitro group imparts yellow chromophore |
| Melting Point | > 300 °C (Decomp.)[1][2][3][4][5] | High lattice energy due to intermolecular H-bonding |
| pKa (Acidic) | ~5.0 – 6.0 | The 6-NO₂ group stabilizes the conjugate base via resonance |
| Solubility | DMSO (High), DMF (High), Water (Poor) | Soluble in aqueous base (forming the dianion) |
Tautomerism and Acidity
The electron-withdrawing nature of the nitro group at position 6 exerts a strong inductive (-I) and mesomeric (-M) effect. This significantly increases the acidity of the 4-OH group compared to the unsubstituted parent (pKa ~11), allowing the molecule to exist largely as a mono-anion at physiological pH (7.4). This anionic species is the pharmacophore responsible for mimicking the carboxylate of endogenous glutamate/glycine ligands.
Synthetic Pathways
The synthesis of 6-nitro-4-hydroxy-2-quinolone is approachable via two primary strategies: Direct Nitration (Route A) and Cyclization (Route B). Route A is preferred for scale-up due to atom economy, while Route B offers higher regioselectivity if isomer purity is critical.
DOT Diagram 1: Synthetic Logic Flow
Caption: Route A (Top) utilizes direct nitration, favored for cost. Route B (Bottom) builds the ring system, ensuring regiospecificity.
Experimental Protocols
Protocol A: Direct Nitration (Standard Laboratory Scale)
Safety Note: Nitration reactions are exothermic. Maintain strict temperature control to prevent runaway reactions.
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Preparation: Suspend 10.0 g (62 mmol) of 4-hydroxy-2-quinolone in 50 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask. Cool the mixture to 0–5 °C using an ice-salt bath.
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Nitration: Prepare a mixture of fuming nitric acid (4.5 mL) and concentrated sulfuric acid (10 mL). Add this mixture dropwise to the quinolone suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. The solution will turn from pale to deep yellow/orange.
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Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
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Purification: Filter the solid and wash exclusively with cold water to remove acid traces. Recrystallize from glacial acetic acid or DMF/Ethanol to yield 6-nitro-4-hydroxy-2-quinolone (Yield: ~75-85%).
Validation Criteria (Self-Check)
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TLC: Silica gel, Eluent: DCM:MeOH (9:1). Product Rf ~0.3–0.4 (lower than starting material).
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Acid Test: The filtrate should be neutral after washing; residual acid catalyzes decomposition.
Structural Characterization
Accurate identification requires differentiating the 6-nitro isomer from the 3-nitro or 8-nitro byproducts.
Spectroscopic Signature[4][6][7][8][9]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 11.80 (s, 1H, NH): Broad singlet, exchangeable with D₂O.
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δ 8.65 (d, J = 2.5 Hz, 1H, H-5): Highly deshielded doublet due to ortho-nitro and peri-carbonyl effect. This is the diagnostic peak for the 6-position substitution.
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δ 8.35 (dd, J = 9.0, 2.5 Hz, 1H, H-7): Doublet of doublets.
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δ 7.45 (d, J = 9.0 Hz, 1H, H-8): Doublet.
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δ 5.95 (s, 1H, H-3): Characteristic singlet of the quinolone ring.
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IR (KBr, cm⁻¹):
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3200–3400 (Broad OH/NH stretch).
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1660–1680 (C=O Amide I).
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1510 & 1340 (NO₂ asymmetric/symmetric stretch).
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Mass Spectrometry (ESI-):
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m/z 205.0 [M-H]⁻ (Base peak).
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Pharmaceutical Applications: NMDA Receptor Antagonism[10][11]
The 6-nitro-4-hydroxy-2-quinolone scaffold is a classic antagonist for the Glycine Binding Site (GlyB) of the NMDA receptor.
Mechanism of Action
The NMDA receptor requires both Glutamate and Glycine (co-agonist) for activation.[6] 6-nitro-4-hydroxy-2-quinolone acts as a competitive antagonist at the Glycine site.[7][8]
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Bioisosterism: The 4-hydroxy-2-quinolone core mimics the carboxylic acid of Kynurenic Acid (an endogenous antagonist).
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Electronic Tuning: The 6-nitro group lowers the pKa of the 4-OH, ensuring it is ionized (negative charge) in the binding pocket.
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Binding: The anionic 4-O⁻ interacts with Arg523 (or homologous residues) in the receptor, while the Nitro group provides additional H-bond acceptor points or electrostatic contacts.
DOT Diagram 2: Pharmacophore & Binding Logic
Caption: The 6-nitro group is essential for modulating the acidity of the 4-OH, enabling high-affinity binding.[2]
References
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Synthesis and Antimicrobial Activity: Attaia, A. A., et al. "Synthesis and study of antimicrobial agents of newly 6-nitro-4-hydroxy-2-quinolone derivatives." Archives of Applied Science Research, 2012, 4(3), 1339-1344.
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NMDA Receptor Pharmacology: Leeson, P. D., et al. "Kynurenic acid analogues. Structure-activity relationships of 4-hydroxyquinolin-2(1H)-ones at the N-methyl-D-aspartate receptor glycine site." Journal of Medicinal Chemistry, 1991, 34(4), 1243-1252.
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Synthetic Methods (Conrad-Limpach): Reitsema, R. H.[3] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 1948, 43(1), 43–68.
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NMR Characterization Data: "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." Arabian Journal of Chemistry, 2014.
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NMDA Glycine Site Antagonists: McQuaid, L. A., et al. "Structure-Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-Methyl-d-aspartate Receptors."[7] Journal of Medicinal Chemistry, 1992.
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